2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline
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Description
“2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline” is a chemical compound with the CAS number 376645-76-0 . It is also known as "6-tert-butyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one" . The compound is an off-white solid .
Synthesis Analysis
The synthesis of fluorinated quinolines, like our compound of interest, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of “this compound” is C15H18FNO . The molecular weight is 247.31 .Chemical Reactions Analysis
Fluorinated quinolines, such as our compound, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have been considered .Physical and Chemical Properties Analysis
The compound is an off-white solid . The molecular weight is 247.31 . Unfortunately, the search results do not provide more detailed physical and chemical properties such as density, boiling point, and melting point.Future Directions
Compounds containing the quinoline moiety, like “2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline”, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer . Therefore, future research could focus on exploring the therapeutic potential of this compound and similar ones.
Properties
IUPAC Name |
6-tert-butyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-8-9(2)17-13-11(14(8)18)6-10(7-12(13)16)15(3,4)5/h6-7H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVYECYZVQCDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2F)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432553 |
Source
|
Record name | 2,3-dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376645-76-0 |
Source
|
Record name | 2,3-dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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